molecular formula C23H28F3NO2 B13779741 N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate CAS No. 73927-42-1

N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate

Cat. No.: B13779741
CAS No.: 73927-42-1
M. Wt: 407.5 g/mol
InChI Key: XFNKOEGGWOUCMI-UHFFFAOYSA-N
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Description

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate is a benzoate ester known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-ylamino group and an ethyl benzoate moiety. The molecular formula of this compound is C19H20F3NO2, and it has a molecular weight of 351.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoate ester moiety may undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

73927-42-1

Molecular Formula

C23H28F3NO2

Molecular Weight

407.5 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C23H28F3NO2/c1-16(2)13-18-7-9-20(10-8-18)22(28)29-12-11-27-17(3)14-19-5-4-6-21(15-19)23(24,25)26/h4-10,15-17,27H,11-14H2,1-3H3

InChI Key

XFNKOEGGWOUCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)OCCNC(C)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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